3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid
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Overview
Description
3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a dimethylphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 3,4-dimethylphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the side chain.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oxidized derivatives of the aromatic ring or side chain.
Reduction: Reduced forms of the carbonyl group or aromatic ring.
Substitution: Substituted aromatic compounds with groups like nitro or halogen.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to the Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-tyrosine.
Dimethylphenyl Derivatives: Compounds with similar aromatic structures, such as 3,4-dimethylphenylalanine.
Uniqueness
The combination of the Fmoc protecting group and the dimethylphenyl group makes this compound unique, offering specific reactivity and stability advantages in synthetic applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)24(14-25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZDXHZGMRCNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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